molecular formula C12H16N6O3 B3049769 n-Adenosylaziridine CAS No. 219497-87-7

n-Adenosylaziridine

Cat. No. B3049769
CAS RN: 219497-87-7
M. Wt: 292.29 g/mol
InChI Key: ZUBRQACMPQRWEV-WOUKDFQISA-N
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Description

Synthesis Analysis

  • AdoMet analogues with extended methyl group replacements for amino transfer .

Chemical Reactions Analysis

  • Researchers have synthesized a stable 7-deazaadenosylaziridine derivative with a biotin group attached to the 7-position via a flexible linker. This 7-modified aziridine cofactor efficiently delivers biotin to the second cytosine within specific DNA sequences .

Scientific Research Applications

DNA Methylation and Sequence-Specific Labeling

n-Adenosylaziridine plays a crucial role in the field of DNA methylation and sequence-specific labeling. Kunkel et al. (2015) discuss how DNA methyltransferases catalyze the transfer of methyl groups to specific DNA sequences using cofactors like n-Adenosylaziridine. This process is significant for sequence-specific delivery of biomolecules to DNA, facilitating targeted therapeutic and diagnostic applications in genomics and molecular biology (Kunkel, Lurz, & Weinhold, 2015). Similarly, Pljevaljčić et al. (2004) highlight the utility of n-Adenosylaziridine in sequence-specific labeling of DNA, indicating its potential in genomic research and biotechnology (Pljevaljčić, Schmidt, Peschlow, & Weinhold, 2004).

Photoaffinity Labeling

The application of n-Adenosylaziridine extends to photoaffinity labeling as well. Yamaguchi et al. (1985) explored the use of a photosensitive analogue of NAD, incorporating n-Adenosylaziridine, for photoaffinity labeling of enzymes. This method is crucial for studying enzyme-substrate interactions and elucidating molecular mechanisms in biochemistry (Yamaguchi, Chen, & Hatefi, 1985).

RNA Methylation and Posttranscriptional Modification

Meyer et al. (2012) discuss the role of adenosine methylation, potentially involving derivatives like n-Adenosylaziridine, in RNA methylation. This posttranscriptional modification of RNA is crucial for understanding the regulation of gene expression and RNA function in various physiological processes (Meyer, Saletore, Zumbo, Elemento, Mason, & Jaffrey, 2012).

Therapeutic Applications and Cellular Biochemistry

The relevance of n-Adenosylaziridine extends to its therapeutic applications. Bottiglieri (2002) provides an overview of S-Adenosyl-L-methionine (SAMe), a key molecule in cellular biochemistry, potentially involving n-Adenosylaziridine in its synthesis pathway. This molecule plays a significant role in various clinical studies, including research on depression, dementia, and liver disease (Bottiglieri, 2002).

DNA/RNA Nucleobase Modification

Jacobsen et al. (2006) investigated the N-arylation and N-alkenylation of DNA/RNA nucleobases, a process that may involve n-Adenosylaziridine. This approach is vital for creating modified nucleobases for use in genetic engineering and synthetic biology (Jacobsen, Knudsen, & Gothelf, 2006).

Future Directions

: Kunkel, F., Lurz, R., & Weinhold, E. (2015). A 7-Deazaadenosylaziridine Cofactor for Sequence-Specific Labeling of DNA by the DNA Cytosine-C5 Methyltransferase M.HhaI. Molecules, 20(11), 20805–20822. DOI: 10.3390/molecules201119723

properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(aziridin-1-ylmethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O3/c13-10-7-11(15-4-14-10)18(5-16-7)12-9(20)8(19)6(21-12)3-17-1-2-17/h4-6,8-9,12,19-20H,1-3H2,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBRQACMPQRWEV-WOUKDFQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN1C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460301
Record name n-adenosylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Adenosylaziridine

CAS RN

219497-87-7
Record name n-adenosylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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